![molecular formula C14H19N5O3S B2485780 ([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid CAS No. 1005592-03-9](/img/structure/B2485780.png)

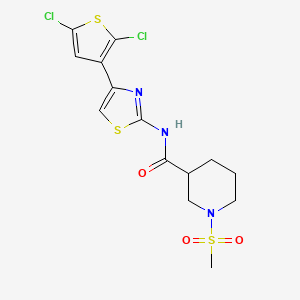

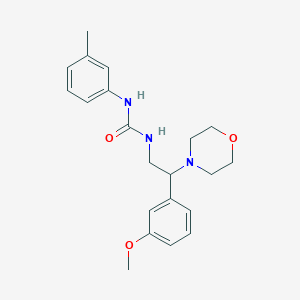

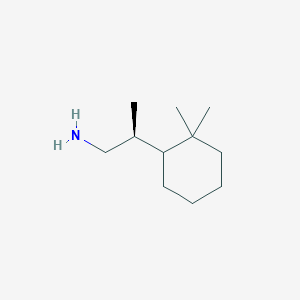

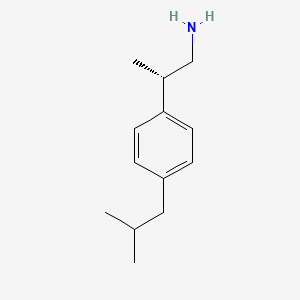

([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" is an intriguing organic molecule characterized by a unique arrangement of functional groups. Its diverse chemical structure makes it a significant compound in various fields, ranging from chemical synthesis to medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" involves multiple steps. Typically, this compound is synthesized via:

Formation of 1-ethyl-1H-pyrazole starting material.

Subsequent reaction with a tetrahydrofuran-2-ylmethyl derivative.

Final incorporation of the thioacetic acid moiety through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, optimization of these reactions is paramount. High-yield processes might involve the use of catalysts, controlled reaction temperatures, and pressure adjustments to ensure the efficient production of "this compound".

Chemical Reactions Analysis

Types of Reactions

"([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" can undergo various chemical reactions, including:

Oxidation: : This compound can be oxidized under mild conditions to produce corresponding sulfoxide or sulfone derivatives.

Reduction: : Reduction processes, often employing reducing agents like lithium aluminium hydride, can target specific functional groups within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, especially on the triazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: : Using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Utilizing reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: : Conditions involving strong bases or acids to facilitate the reaction.

Major Products

Major products from these reactions include sulfoxides, sulfones, reduced hydrocarbons, and substituted triazole or pyrazole derivatives, each depending on the specific reaction pathway employed.

Scientific Research Applications

"([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" finds applications across multiple scientific domains:

Chemistry

Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Catalysis: : As a ligand in catalytic reactions facilitating various transformations.

Biology

Biological Probes: : Utilized in the study of biochemical pathways due to its functional versatility.

Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, impacting biochemical reactions.

Medicine

Pharmaceutical Development: : Explored for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial treatments.

Industry

Material Science: : Contributes to the development of novel materials with unique properties.

Agrochemicals: : Investigated for possible applications in pest control and plant growth regulation.

Mechanism of Action

The mechanism of action for "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" involves its interaction with specific molecular targets:

Molecular Targets and Pathways

Enzymes: : Binds to active sites of enzymes, inhibiting or modulating their activity.

Receptors: : Potentially interacts with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparing "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" with similar compounds highlights its unique features and applications:

Similar Compounds

(1H-Pyrazol-3-yl)methanol derivatives: : Share similar pyrazole structures but differ in functional groups.

1,2,4-Triazole-based compounds: : Structurally related yet distinct in their specific functional attachments.

Thioacetic acid derivatives: : Compounds with the thioacetic acid group, differing in the attached moieties.

Uniqueness

Functional Diversity: : Unique combination of pyrazole, triazole, and tetrahydrofuran moieties.

Versatile Reactivity: : Offers a wide range of chemical reactivity, useful in diverse scientific applications.

Conclusion

"this compound" represents a versatile and valuable compound in scientific research and industrial applications. Its synthesis, reactivity, and application spectrum ensure its continued importance in multiple fields.

Properties

IUPAC Name |

2-[[5-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-2-18-6-5-11(17-18)13-15-16-14(23-9-12(20)21)19(13)8-10-4-3-7-22-10/h5-6,10H,2-4,7-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJRTOWCIXKMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2485706.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

![N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2485720.png)